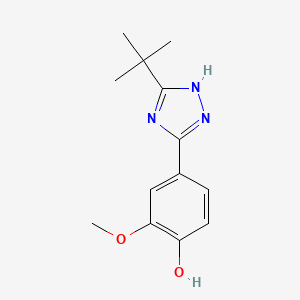

4-(3-(tert-Butyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol

Description

4-(3-(tert-Butyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a tert-butyl group at position 3 and a 2-methoxyphenol moiety at position 5. This compound is part of a broader class of 1,2,4-triazole derivatives, which are extensively studied for their diverse pharmacological properties, including anticancer, antimicrobial, and antioxidant effects .

Properties

Molecular Formula |

C13H17N3O2 |

|---|---|

Molecular Weight |

247.29 g/mol |

IUPAC Name |

4-(5-tert-butyl-1H-1,2,4-triazol-3-yl)-2-methoxyphenol |

InChI |

InChI=1S/C13H17N3O2/c1-13(2,3)12-14-11(15-16-12)8-5-6-9(17)10(7-8)18-4/h5-7,17H,1-4H3,(H,14,15,16) |

InChI Key |

MPFJGARSTDMZTL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC(=NN1)C2=CC(=C(C=C2)O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(tert-Butyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl chloride in the presence of a strong base such as sodium hydride.

Attachment of the Methoxyphenol Moiety: The final step involves the coupling of the triazole intermediate with 2-methoxyphenol using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(3-(tert-Butyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol undergoes various types of chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Dihydrotriazoles.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(3-(tert-Butyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(3-(tert-Butyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol involves its interaction with specific molecular targets:

Molecular Targets: Enzymes and receptors that are involved in oxidative stress and inflammation pathways.

Pathways Involved: The compound may inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-(3-(tert-Butyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol are best understood through comparison with analogous triazole derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazole Derivatives

Key Findings from Comparative Analysis

Substituent-Driven Bioactivity: The tert-butyl group in the target compound and 5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazole-3-thiol enhances lipophilicity, which correlates with improved cellular uptake . However, replacement of the thiol group with methoxyphenol (as in the target compound) may shift activity from thiol-mediated redox interactions to antioxidant mechanisms . Cation effects: Potassium salts of triazole-thioacetates exhibit superior actoprotective activity compared to sodium or morpholine derivatives, highlighting the role of counterions in modulating biological effects .

Structural Isomerism: The target compound and 4-(3-(2-Hydroxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol () are structural isomers. The latter’s additional hydroxyl group may improve water solubility but reduce metabolic stability due to increased polarity .

Heterocyclic Hybrids :

- Thiazole-triazole hybrids (e.g., 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine) demonstrate synergistic effects in anticancer activity, suggesting that combining heterocycles can enhance target binding .

Pharmaceutical Relevance :

- Topiroxostat-related impurities (e.g., 4-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinamide) emphasize the importance of triazole derivatives in drug development, particularly for xanthine oxidase inhibitors .

Biological Activity

The compound 4-(3-(tert-Butyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol , also known as a triazole derivative, exhibits significant biological activity that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activities, including antibacterial properties, effects on various cell lines, and potential therapeutic applications.

- Chemical Formula : C13H17N3O2

- Molecular Weight : 247.29 g/mol

- CAS Number : 136398991

The structure of the compound features a methoxy group and a triazole ring, which are crucial for its biological interactions.

Antibacterial Activity

Recent studies have demonstrated that triazole derivatives possess potent antibacterial properties. For instance, compounds similar to This compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related triazole compounds ranged from 0.008 to 0.046 μg/mL against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae .

The mechanism by which these compounds exert their antibacterial effects often involves the inhibition of key bacterial enzymes such as DNA gyrase and topoisomerase IV. This dual-target approach reduces the likelihood of resistance development among bacterial strains .

Cytotoxicity Studies

In vitro studies assessing the cytotoxicity of This compound on human cell lines (e.g., HepG2 liver cells) revealed that the compound exhibits low toxicity profiles, indicating its potential for therapeutic use without significant adverse effects .

Antifungal Activity

In addition to antibacterial properties, triazole derivatives are known for their antifungal activity. Compounds within this class have been shown to inhibit fungal growth by disrupting ergosterol biosynthesis, a critical component of fungal cell membranes.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of triazole derivatives for their antimicrobial efficacy. The results indicated that certain modifications to the triazole structure significantly enhanced antibacterial potency. For example, compounds with bulky groups such as tert-butyl exhibited improved activity against resistant strains of bacteria .

Study 2: Structure-Activity Relationship (SAR)

Research on the structure-activity relationship (SAR) of triazole derivatives highlighted that the presence of methoxy groups at specific positions on the phenolic ring can enhance biological activity. The study found that substituents significantly influence both solubility and interaction with biological targets .

Data Table: Biological Activity Overview

Q & A

Basic: What are the common synthetic routes for synthesizing 4-(3-(tert-Butyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol?

Methodological Answer:

The compound can be synthesized via cyclocondensation reactions. A typical approach involves refluxing intermediates like thiazole or thiadiazole derivatives with hydrazine hydrate in propan-2-ol for 3–4 hours, followed by recrystallization . For example, hydrazine hydrate reacts with ester derivatives (e.g., isopropyl 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate) to form triazole cores . Post-synthesis, aldehydes or ketones are often introduced to append functional groups, as seen in analogous compounds like 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine .

Advanced: How do substituent modifications on the triazole ring impact biological activity?

Methodological Answer:

Substituents significantly alter bioactivity. For instance, replacing the potassium cation with sodium in potassium 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate reduced actoprotective efficacy by 6.32%, highlighting cation-dependent interactions . Similarly, tert-butyl groups enhance lipophilicity, potentially improving membrane permeability in anticancer analogs . Structure-activity relationship (SAR) studies using computational docking (e.g., AutoDock) and comparative bioassays are recommended to optimize substituent effects .

Basic: What spectroscopic and analytical techniques are used for characterization?

Methodological Answer:

Key techniques include:

- 1H-NMR : Confirms proton environments, e.g., methoxy (-OCH3) and tert-butyl (-C(CH3)3) signals .

- Elemental Analysis (CHNS) : Validates empirical formulas, critical for triazole derivatives .

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves 3D structures; SHELX software is widely used for refinement .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

Contradictions often arise from variations in assay conditions or substituent effects. For example, sodium vs. potassium salts in triazole derivatives show divergent actoprotective activities due to cation-specific interactions . To address discrepancies:

Standardize assay protocols (e.g., cell lines, concentrations).

Perform dose-response curves to compare potency.

Use computational models (e.g., molecular dynamics) to predict binding affinities under different conditions .

Basic: How is X-ray crystallography applied to determine the structure of triazole derivatives?

Methodological Answer:

X-ray crystallography involves:

Crystal Growth : Slow evaporation of solvent to obtain high-quality crystals.

Data Collection : Diffraction data acquired using synchrotron or lab sources.

Refinement : SHELXL refines atomic positions and thermal parameters . For example, the structure of 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine was resolved this way .

Advanced: What computational strategies predict interactions with biological targets?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina simulate binding modes to targets (e.g., kinases) using the compound’s 3D structure .

- QSAR Modeling : Correlates substituent properties (e.g., logP, molar refractivity) with bioactivity data to design optimized analogs .

- MD Simulations : Assess stability of ligand-target complexes over time .

Basic: What are the key storage and handling protocols for this compound?

Methodological Answer:

- Storage : Keep at 2–8°C in airtight containers to prevent moisture absorption .

- Handling : Use inert atmospheres (e.g., N2 gloveboxes) for hygroscopic intermediates.

- Waste Disposal : Segregate waste and consult certified agencies for disposal of bioactive compounds .

Advanced: What challenges arise in scaling up synthesis while maintaining purity?

Methodological Answer:

Challenges include:

Reaction Optimization : Prolonged refluxing (>4 hours) may degrade heat-sensitive intermediates; microwave-assisted synthesis can reduce time .

Purification : Column chromatography is effective but time-consuming; alternative methods like recrystallization in propan-2-ol improve scalability .

Yield Variability : Monitor reaction progress via TLC/HPLC to identify side products early .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.